
5-Chloro-2,3,4-trifluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 125°C. This reaction can be enhanced by the addition of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .
Applications De Recherche Scientifique
5-Chloro-2,3,4-trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
3-Chloro-2,4,5,6-tetrafluoropyridine: A tetrafluorinated pyridine with distinct chemical properties due to the presence of an additional fluorine atom.
Uniqueness
5-Chloro-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C5HClF3N |
|---|---|
Poids moléculaire |
167.51 g/mol |
Nom IUPAC |
5-chloro-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
Clé InChI |
JSFBYKBWRWVALS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


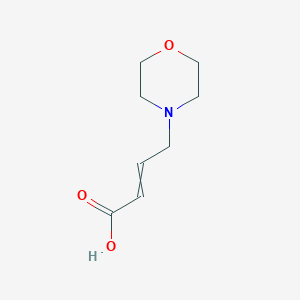
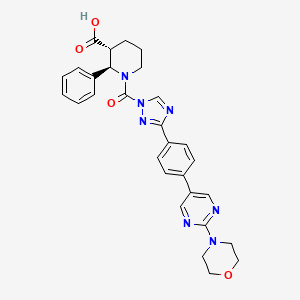
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

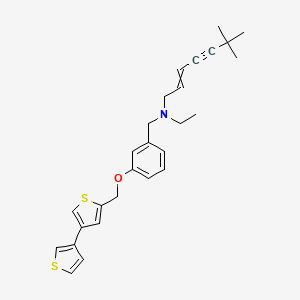
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
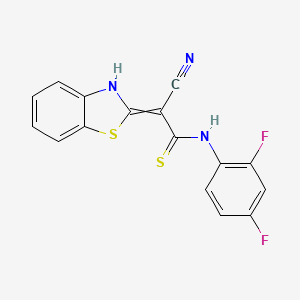
![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
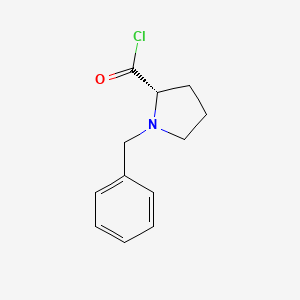
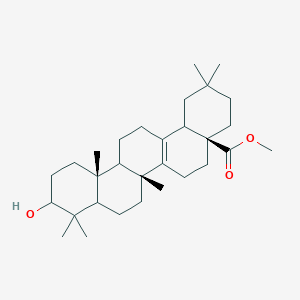
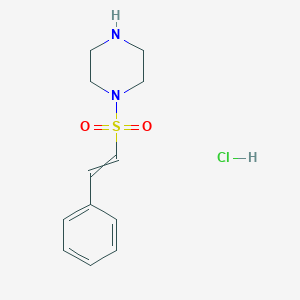
![sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
